N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives, such as those involving thiophen-2-ylmethyl)oxalamide, are effective catalysts in copper-catalyzed coupling reactions. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide system is particularly noted for its ability to facilitate Goldberg amidation reactions with less reactive (hetero)aryl chlorides, offering a broad liberalization towards various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides with good to excellent yields. This system has also been successful in the arylation of lactams and oxazolidinones, showcasing its versatility and efficiency in creating complex organic molecules through intramolecular cross-coupling products (De, Yin, & Ma, 2017).
Synthetic Methodology Development
The compound and its related derivatives have been utilized in the development of novel synthetic methodologies. A notable example is the novel one-pot synthesis approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting its application in creating complex organic molecules, including both anthranilic acid derivatives and oxalamides. This method stands out for its operational simplicity and high yield, offering a new useful formula for the synthesis of these compounds (Mamedov et al., 2016).
Molecular Structure Analysis
Studies involving N,N'-bis(substituted)oxamide compounds, closely related to this compound, have contributed significantly to our understanding of molecular structure through X-ray crystallography. These analyses help elucidate the complex three-dimensional supramolecular structures formed by such compounds, providing insights into their potential interactions and reactivity patterns (Wang, Zheng, Li, & Wu, 2016).
Fluorescence Sensing
The derivatives of this compound have been explored as fluorescent sensors for metal ions. For instance, a naphthaldehyde derivative sensor exhibited a significant increase in fluorescence intensity in the presence of aluminum ions over other competitive metal ions, anions, and amino acids, demonstrating its utility in sensitive and selective detection applications (Wang et al., 2016).
Antiproliferative Activity
Research into sulfur-containing heterocyclic analogs related to this compound has revealed their potential antiproliferative activity against cancer cells. Specifically, studies on hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating their promise in cancer therapy through mechanisms involving apoptosis stimulation and cell cycle arrest (Haridevamuthu et al., 2023).
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZARWAOEIWDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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